![molecular formula C13H15IN2O B2510355 4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole CAS No. 374756-59-9](/img/structure/B2510355.png)
4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole” is a chemical compound which has gained interest in the scientific community due to its potential applications in various fields. It has a molecular formula of C13H15IN2O and a molecular weight of 342.18 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized from related pyrazoles and bromides . For example, a synthesis of a similar compound was achieved from 3,5-Dimethyl-4-iodopyrazole and 4-Methoxybenzyl bromide .Molecular Structure Analysis
The molecular structure of this compound includes an iodine atom attached to a pyrazole ring, which is further substituted with methoxyphenylmethyl and dimethyl groups .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 418.1±45.0 °C and a predicted density of 1.54±0.1 g/cm3 . The pKa value is predicted to be 1.18±0.10 .科学的研究の応用
Chemical Structure and Tautomerism
Research on related NH-pyrazole compounds demonstrates the significance of studying their chemical structures and tautomerism. The study by Cornago et al. (2009) on NH-pyrazoles revealed insights into the annular tautomerism of curcuminoid NH-pyrazoles, showing the importance of X-ray crystallography in determining structures and the role of hydrogen bonds in stabilizing specific tautomeric forms. These findings highlight the intricate balance between different structural forms that such compounds can exhibit, potentially influencing their reactivity and interactions in chemical and biological contexts Cornago et al., 2009.
Molecular Conformation and Hydrogen Bonding
The molecular conformation and hydrogen bonding patterns of pyrazole derivatives have been explored, as demonstrated by the work of Asma et al. (2018), who synthesized four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives. This research sheds light on the complex hydrogen-bonded framework structures that these compounds can form, contributing to our understanding of their potential functionalities in molecular recognition and assembly processes Asma et al., 2018.
Synthesis and Chemical Reactions
The synthesis and chemical reactions involving 1H-pyrazole derivatives are of great interest. Wang et al. (2013) presented the preparation and structures of new 1H-pyrazole derivatives, detailing the synthetic routes and structural characterization of compounds, which emphasizes the versatility of pyrazoles in organic synthesis and the importance of detailed structural analysis to understand their properties Wang et al., 2013.
Antimicrobial and Antidepressant Activities
The antimicrobial and antidepressant activities of pyrazole derivatives highlight their potential therapeutic applications. Zhang et al. (2011) synthesized antipyrine derivatives with strong antibacterial activities, demonstrating the bioactive potential of pyrazole-based compounds in developing new antimicrobial agents. Similarly, Palaska et al. (2001) synthesized and evaluated the antidepressant activities of 3,5-diphenyl-2-pyrazoline derivatives, indicating the significance of pyrazole derivatives in medicinal chemistry and drug design Zhang et al., 2011; Palaska et al., 2001.
Electrosynthesis and Nonlinear Optical Properties
The electrosynthesis of 4-iodo-substituted pyrazoles and the exploration of their nonlinear optical properties further showcase the diverse applications of these compounds. Lyalin et al. (2010) successfully accomplished the electrosynthesis of 4-iodo pyrazole derivatives, illustrating an efficient method for introducing functional groups that can significantly alter the chemical and physical properties of pyrazoles. Tamer et al. (2015) combined experimental and theoretical studies on a pyrazole derivative to explore its nonlinear optical properties, highlighting the potential of pyrazole compounds in materials science and photonics Lyalin et al., 2010; Tamer et al., 2015.
将来の方向性
While specific future directions for this compound were not found, similar compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties . This suggests that “4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole” could also be studied in these contexts.
作用機序
Target of Action
Similar compounds have been found to interact with proteins such as alcohol dehydrogenase 1c, alcohol dehydrogenase 1b, alcohol dehydrogenase 1a, and mycocyclosin synthase . These proteins play crucial roles in various biological processes, including metabolism and signal transduction.
Mode of Action
It’s worth noting that similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways are critical in regulating cellular responses to stress and inflammation.
Result of Action
Related compounds have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
特性
IUPAC Name |
4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O/c1-9-13(14)10(2)16(15-9)8-11-4-6-12(17-3)7-5-11/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHKEFKFBSRMJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)OC)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

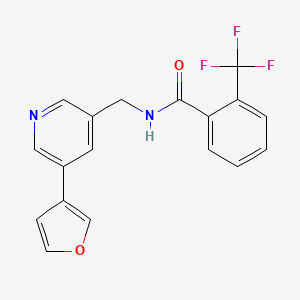

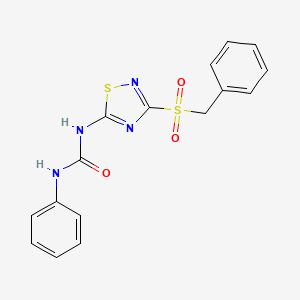
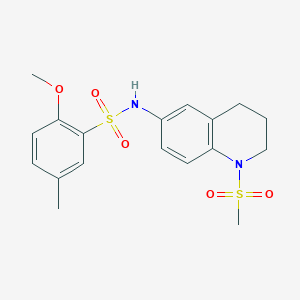
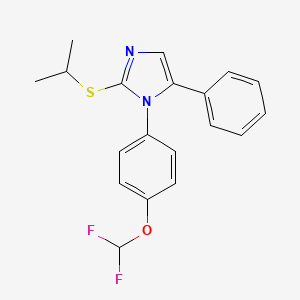
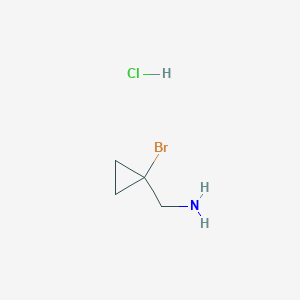
![3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2510283.png)
![N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide](/img/structure/B2510285.png)
![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B2510286.png)
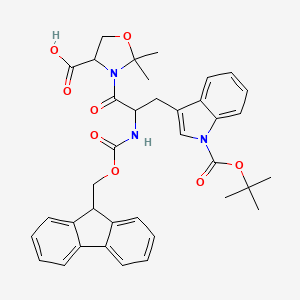

![5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2510292.png)
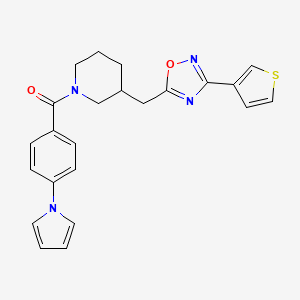
![1-ethyl-N-(6-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2510295.png)